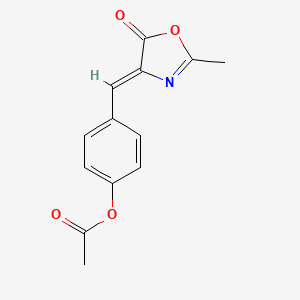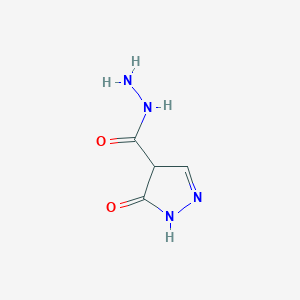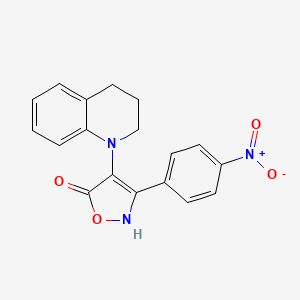
4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)-1,2-oxazol-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure combining a dihydroquinoline moiety with a nitrophenyl isoxazole ring, which may contribute to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)isoxazol-5(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Dihydroquinoline Moiety: The dihydroquinoline group can be introduced via a nucleophilic substitution reaction.
Nitration: The nitrophenyl group is usually introduced through a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroquinoline moiety.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in various substitution reactions, especially at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the dihydroquinoline moiety.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Isoxazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its unique structure.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of infections or inflammatory diseases.
Industry
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)isoxazol-5(2H)-one would depend on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group may play a role in binding to active sites, while the isoxazole ring can provide stability and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dihydroquinolin-1(2H)-yl)-3-phenylisoxazol-5(2H)-one: Lacks the nitro group, which may result in different biological activities.
4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-methylphenyl)isoxazol-5(2H)-one: Contains a methyl group instead of a nitro group, potentially altering its reactivity and applications.
Uniqueness
The presence of the nitrophenyl group in 4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)isoxazol-5(2H)-one distinguishes it from other similar compounds, potentially enhancing its biological activity and making it a valuable compound for further research.
Properties
CAS No. |
61195-01-5 |
|---|---|
Molecular Formula |
C18H15N3O4 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-3-(4-nitrophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C18H15N3O4/c22-18-17(20-11-3-5-12-4-1-2-6-15(12)20)16(19-25-18)13-7-9-14(10-8-13)21(23)24/h1-2,4,6-10,19H,3,5,11H2 |
InChI Key |
VMAMNEFHGGTRFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(NOC3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


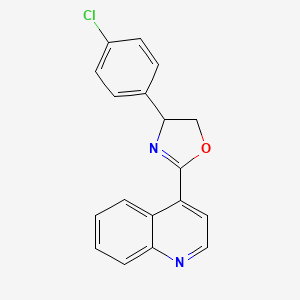
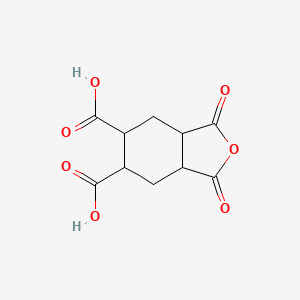
![tert-Butyl 5-cyano-3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12875359.png)
![3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12875369.png)
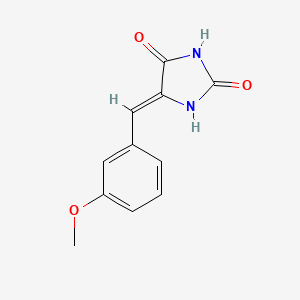


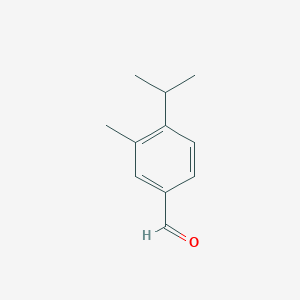
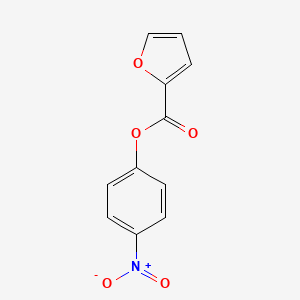
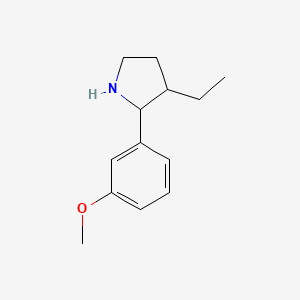
![2-(Difluoromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875426.png)
![2-(Difluoromethyl)-6-methylbenzo[d]oxazole](/img/structure/B12875434.png)
